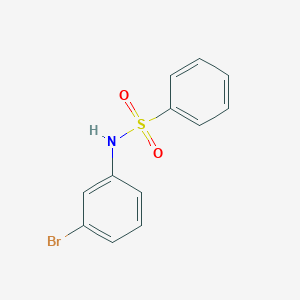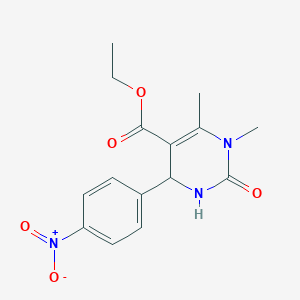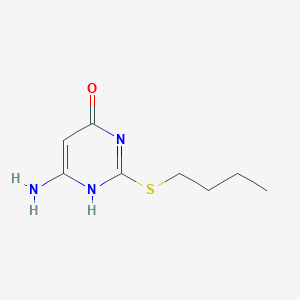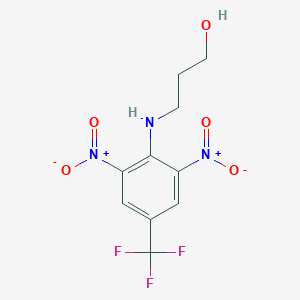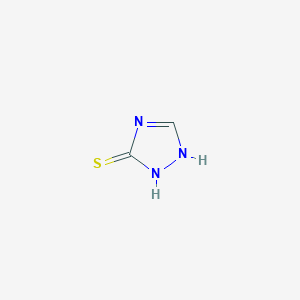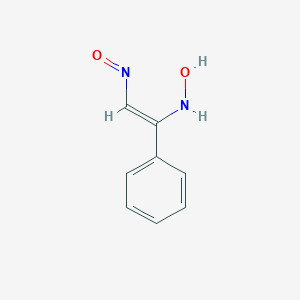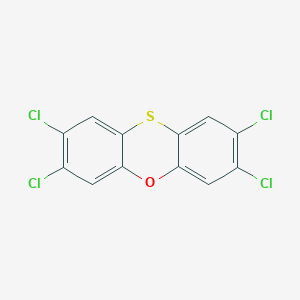
2,3,7,8-Tetrachlorophenoxathiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetrachlorophenoxathiine (TCPT) is a synthetic compound that belongs to the family of phenoxathiine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, environmental science, and material science. TCPT is a versatile compound that exhibits several biological activities, making it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine is not fully understood. However, it has been suggested that 2,3,7,8-Tetrachlorophenoxathiine exerts its biological effects by modulating various signaling pathways involved in cell growth and survival. 2,3,7,8-Tetrachlorophenoxathiine has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
2,3,7,8-Tetrachlorophenoxathiine has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. 2,3,7,8-Tetrachlorophenoxathiine has also been shown to modulate the immune system, leading to an anti-inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its versatility. 2,3,7,8-Tetrachlorophenoxathiine can be easily synthesized and modified, making it a useful tool for studying various biological processes. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3,7,8-Tetrachlorophenoxathiine. One area of interest is the development of 2,3,7,8-Tetrachlorophenoxathiine-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine and its effects on various signaling pathways. Another area of interest is the development of new synthesis methods for 2,3,7,8-Tetrachlorophenoxathiine, which could lead to the production of more potent analogs. Overall, 2,3,7,8-Tetrachlorophenoxathiine is a promising compound that has the potential to make significant contributions to various fields of study.
Synthesemethoden
2,3,7,8-Tetrachlorophenoxathiine can be synthesized through various methods, including the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with phenol in the presence of a catalyst. Another method involves the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with thiourea followed by cyclization with sulfur.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetrachlorophenoxathiine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
56348-76-6 |
|---|---|
Produktname |
2,3,7,8-Tetrachlorophenoxathiine |
Molekularformel |
C12H4Cl4OS |
Molekulargewicht |
338 g/mol |
IUPAC-Name |
2,3,7,8-tetrachlorophenoxathiine |
InChI |
InChI=1S/C12H4Cl4OS/c13-5-1-9-11(3-7(5)15)18-12-4-8(16)6(14)2-10(12)17-9/h1-4H |
InChI-Schlüssel |
VTMDFPQXCBIMRQ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |
Andere CAS-Nummern |
56348-76-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



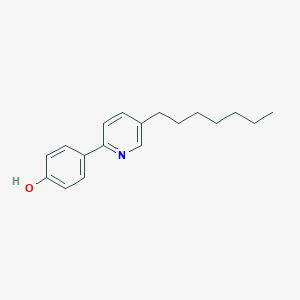

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
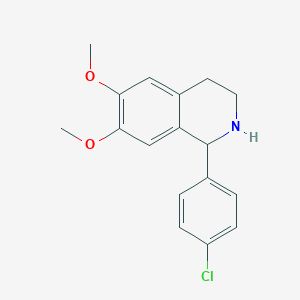
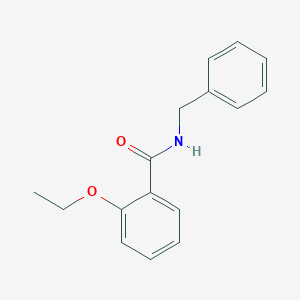
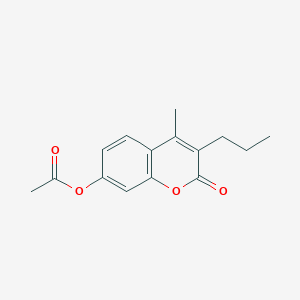
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
